

# Technical Support Center: NBI-35965 Specificity for CRF1 Receptors

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Compound of Interest		
Compound Name:	NBI-35965	
Cat. No.:	B8022463	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the specificity of **NBI-35965** for Corticotropin-Releasing Factor Receptor 1 (CRF1).

## Frequently Asked Questions (FAQs)

Q1: How selective is NBI-35965 for CRF1 over CRF2 receptors?

A1: **NBI-35965** demonstrates high selectivity for the CRF1 receptor. Binding affinity studies have shown that **NBI-35965** has a high affinity for CRF1 with a Ki of approximately 4 nM, while exhibiting no significant binding affinity for the CRF2 receptor (Ki > 10,000 nM).[1][2][3] This represents a greater than 2500-fold selectivity for CRF1 over CRF2.

Q2: What is the functional consequence of NBI-35965 binding to CRF1 receptors?

A2: **NBI-35965** is a potent antagonist of the CRF1 receptor.[2] In functional assays, it has been shown to inhibit the CRF-induced stimulation of cAMP production in cells expressing the CRF1 receptor.[1] Furthermore, in vivo studies have demonstrated that **NBI-35965** can block stress-induced increases in adrenocorticotropic hormone (ACTH), a downstream effect of CRF1 receptor activation.[4]

Q3: Are there any known off-target effects of **NBI-35965**?



A3: Based on available literature, **NBI-35965** is highly selective for the CRF1 receptor with no reported significant affinity for the CRF2 receptor.[1][2] However, comprehensive screening data against a broad panel of other receptors, ion channels, and enzymes is not extensively detailed in publicly available research. For definitive characterization in a specific experimental system, it is recommended to perform or commission a broad off-target screening panel.

Q4: I am not seeing the expected selective effect in my experiment. What could be the issue?

A4: If you are encountering unexpected results, consider the following troubleshooting steps:

- Compound Integrity: Verify the purity and concentration of your **NBI-35965** stock solution.
- Experimental Conditions: Ensure that your assay conditions (e.g., cell line, receptor expression levels, incubation times, and ligand concentrations) are optimized.
- Off-Target Effects in Your System: Depending on the biological system, even minor off-target interactions could produce observable effects. Consider validating your findings with a structurally different CRF1 antagonist.
- Refer to Protocols: Review the detailed experimental protocols for binding and functional assays provided in this guide to ensure your methodology is robust.

## **Quantitative Data Summary**

The following table summarizes the binding affinity of **NBI-35965** for CRF1 and CRF2 receptors.

Receptor	Ligand	K_i (nM)	Reference
CRF1	NBI-35965	~4	[1][2][3]
CRF2	NBI-35965	>10,000	[2][3]

## Experimental Protocols Radioligand Binding Assay to Determine K\_i



This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (K\_i) of **NBI-35965** for CRF1 and CRF2 receptors.

#### Materials:

- Cell membranes prepared from cells stably expressing either human CRF1 or CRF2 receptors.
- Radioligand: [125]-Sauvagine or another suitable CRF1/CRF2 radioligand.
- NBI-35965
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 2 mM EGTA, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- · Scintillation fluid and counter.

#### Procedure:

- In a 96-well plate, combine the cell membranes (20-40 μg protein/well), a fixed concentration
  of the radioligand (typically at its K\_d value), and a range of concentrations of NBI-35965
  (e.g., 10<sup>-11</sup> to 10<sup>-5</sup> M).
- For total binding, add assay buffer instead of NBI-35965.
- For non-specific binding, add a high concentration of a non-radiolabeled CRF1/CRF2 antagonist (e.g., 1 μM Astressin).
- Incubate the plate at room temperature for 2 hours with gentle agitation.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.



- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the logarithm of the NBI-35965 concentration.
- Determine the IC<sub>50</sub> value from the resulting sigmoidal curve.
- Calculate the K\_i value using the Cheng-Prusoff equation: K\_i =  $IC_{50}$  / (1 + [L]/K\_d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

## **Functional cAMP Assay**

This protocol describes a functional assay to measure the antagonist effect of **NBI-35965** on CRF1 receptor-mediated cAMP production.

#### Materials:

- CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.
- · CRF peptide (agonist).
- NBI-35965.
- Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).
- cAMP assay kit (e.g., HTRF, ELISA).

#### Procedure:

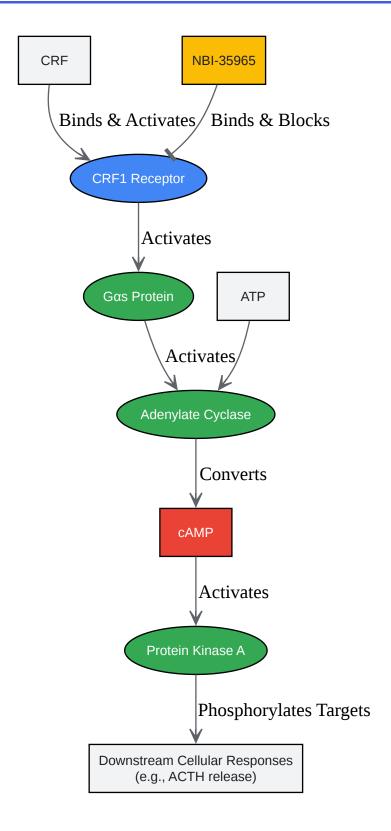
- Seed the CRF1-expressing cells in a 96-well plate and grow to 80-90% confluency.
- Wash the cells with pre-warmed stimulation buffer.
- Add varying concentrations of NBI-35965 to the wells and incubate for 15-30 minutes at 37°C.



- Add a fixed concentration of CRF (typically the EC<sub>50</sub> concentration) to all wells except the basal control.
- Incubate for 30 minutes at 37°C.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP levels using the chosen assay kit.
- Plot the cAMP concentration as a function of the logarithm of the **NBI-35965** concentration.
- Determine the IC<sub>50</sub> value, which represents the concentration of **NBI-35965** that inhibits 50% of the CRF-stimulated cAMP production.

## **Visualizations**





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Caption: CRF1 receptor signaling pathway and the antagonistic action of NBI-35965.

Caption: Experimental workflow to determine the specificity of NBI-35965.



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